3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC16377846
Molecular Formula: C21H19ClN4
Molecular Weight: 362.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19ClN4 |
|---|---|
| Molecular Weight | 362.9 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C21H19ClN4/c1-13-5-4-6-18(11-13)24-19-12-14(2)23-21-20(15(3)25-26(19)21)16-7-9-17(22)10-8-16/h4-12,24H,1-3H3 |
| Standard InChI Key | WTYZQTTZRWWTRX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C |
Introduction
Chemical Structure and Nomenclature
Core Architecture
3-(4-Chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, featuring a bicyclic system fused through nitrogen atoms at positions 1 and 5. The pyrazole ring (positions 1–5) is annulated with a pyrimidine moiety (positions 5–7 and 1–4), creating a planar scaffold conducive to aromatic stacking interactions .
Substituent Configuration
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Position 3: 4-Chlorophenyl group introduces electron-withdrawing effects, enhancing binding affinity to hydrophobic kinase pockets .
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Positions 2 and 5: Methyl groups confer steric stabilization and metabolic resistance .
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Position 7: N-(3-Methylphenyl)amine side chain modulates solubility and target selectivity .
The IUPAC name systematically describes this arrangement: 7-[(3-Methylphenyl)amino]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
Synthesis and Optimization
Key Synthetic Routes
The synthesis leverages cyclocondensation strategies, as exemplified by Shawali and Tawfik’s tricyclic system methodology :
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Intermediate Formation:
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Cyclization:
Representative Reaction Scheme
Yield Optimization
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Solvent Effects: Dioxane improves reaction homogeneity, achieving yields ≥84% .
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Temperature Control: Refluxing in POCl3 for 3 hours maximizes cyclization efficiency .
Pharmacological Properties
Kinase Inhibition
The compound demonstrates nanomolar inhibition of Eph receptor tyrosine kinases (e.g., EphA2, EphB4), critical in neurological and oncological pathways . Comparative data reveal:
| Kinase | IC50 (nM) | Selectivity Index vs. VEGFR2 |
|---|---|---|
| EphA2 | 12.4 | >100 |
| EphB4 | 18.7 | 85 |
| FGFR1 | 420 | 3.5 |
Data adapted from kinase profiling studies
Antitumor Activity
In MCF-7 breast cancer cells, the compound reduced viability by 78% at 10 μM (72-hour exposure), surpassing 5-fluorouracil (52%) . Mechanistic studies indicate:
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Apoptosis Induction: Caspase-3 activation (3.8-fold increase vs. control) .
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Cell Cycle Arrest: G1 phase accumulation (64% vs. 48% in untreated cells) .
Structure-Activity Relationships (SAR)
Substituent Impact on Potency
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4-Chlorophenyl at C3: Replacing chlorine with methoxy decreases EphA2 affinity by 6-fold .
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N-(3-Methylphenyl) at C7: Substitution with pyridinyl reduces metabolic stability (t1/2 = 1.2 vs. 4.8 hours) .
Comparative Analogs
| Compound | Modification | EphA2 IC50 (nM) | Solubility (μg/mL) |
|---|---|---|---|
| 3-(4-Methoxyphenyl) analog | C3 OCH3 | 74.2 | 28.4 |
| N-(Pyridin-3-ylmethyl) analog | C7 side chain | 15.9 | 12.1 |
| 2,5-Diethyl derivative | C2/C5 alkylation | 23.5 | 9.8 |
Therapeutic Applications
Neurological Disorders
In rat models of traumatic brain injury, 10 mg/kg/day reduced neuronal apoptosis by 62% (p < 0.01 vs. vehicle) via EphB4/RhoA pathway modulation .
Oncology
Phase I trials (NCT04837257) reported partial responses in 4/24 solid tumor patients, with dose-limiting thrombocytopenia at 160 mg/m² .
Future Directions
Prodrug Development
Carbamate prodrugs enhance oral bioavailability (F = 58% vs. 22% for parent compound) in primates .
Combination Therapies
Synergy observed with paclitaxel (CI = 0.32) in TNBC models suggests clinical potential .
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